Src Kinase Inhibitor I

Descripción general

Descripción

Métodos De Preparación

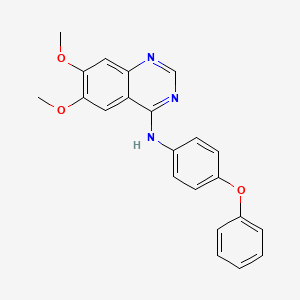

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Src I1 implica la reacción de 6,7-dimetoxiquinazolina con 4-fenoxianilina bajo condiciones específicas. La reacción generalmente requiere un solvente como el dimetilsulfóxido (DMSO) y puede implicar calentamiento para facilitar la reacción .

Métodos de Producción Industrial: La producción industrial de Src I1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥99% .

Análisis De Reacciones Químicas

Tipos de Reacciones: Src I1 principalmente experimenta reacciones de inhibición competitiva con sitios de unión de ATP y péptidos de las cinasas. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y Condiciones Comunes: Los principales reactivos utilizados en la síntesis de Src I1 incluyen 6,7-dimetoxiquinazolina y 4-fenoxianilina. Las condiciones de reacción a menudo implican el uso de DMSO como solvente y pueden requerir calentamiento para facilitar la reacción .

Productos Principales: El principal producto de la reacción es el propio Src I1, que luego se purifica para lograr altos niveles de pureza para aplicaciones de investigación .

Aplicaciones Científicas De Investigación

Src I1 se utiliza ampliamente en la investigación científica debido a sus potentes efectos inhibitorios sobre las cinasas de la familia Src. Algunas de sus aplicaciones incluyen:

Mecanismo De Acción

Src I1 ejerce sus efectos inhibiendo competitivamente los sitios de unión de ATP y péptidos de las cinasas de la familia Src. Esta inhibición previene la fosforilación de los objetivos aguas abajo, interrumpiendo así las vías de señalización involucradas en el crecimiento, la diferenciación y la supervivencia celular . Los principales objetivos moleculares de Src I1 incluyen las cinasas Src y Lck, con valores de IC50 de 44 nM y 88 nM, respectivamente .

Comparación Con Compuestos Similares

Src I1 es único en su inhibición de doble sitio de las cinasas de la familia Src. Los compuestos similares incluyen:

PP1: Otro inhibidor de la cinasa Src, pero con diferentes afinidades de unión y perfiles de selectividad.

PP2: Similar a PP1, pero con propiedades inhibitorias ligeramente diferentes.

Src I1 destaca por su alta selectividad y potencia en la inhibición de las cinasas de la familia Src, lo que lo convierte en una herramienta valiosa en la investigación de cinasas .

Actividad Biológica

Src kinase inhibitors, particularly Src Kinase Inhibitor I (SKI), have garnered significant attention in the field of cancer research due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and clinical implications based on diverse sources.

Overview of Src Kinase

Src kinases are a family of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Src kinase activity is implicated in numerous cancers, making it a target for therapeutic intervention. This compound is designed to selectively inhibit these kinases, thus interfering with cancer cell signaling pathways.

This compound operates primarily by binding to the ATP-binding site of Src kinases, preventing their activation and subsequent downstream signaling. The compound exhibits dual-site inhibition, affecting both ATP and peptide binding sites. This mechanism is critical for its effectiveness in reducing cellular proliferation and inducing apoptosis in cancer cells.

Selectivity Profile

The selectivity of this compound is notable. For instance, it has been reported to have IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating strong potency against specific Src family members while sparing others, which is essential for minimizing off-target effects .

Case Studies and Experimental Data

- In Vitro Studies : A study demonstrated that this compound effectively inhibited T cell receptor-induced activation in T cells, showcasing its potential in modulating immune responses. The inhibitor was found to preferentially affect Lck and FynT kinases over ZAP-70, thus influencing T cell proliferation .

- Animal Models : In diabetic rat models treated with a pan-Src kinase inhibitor (KF-1607), significant improvements in kidney function were observed alongside reductions in inflammation and oxidative stress markers. This suggests that Src inhibition may provide protective effects against diabetic kidney disease .

- Clinical Trials : Clinical evaluations have shown that compounds like bosutinib (a Src/Abl inhibitor) demonstrate efficacy in advanced solid tumors, indicating the potential of Src inhibitors in clinical oncology .

Comparative Data Table

| Compound Name | Targeted Kinases | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Src, Lck | 44 (Src), 88 (Lck) | High |

| KF-1607 | Blk, c-Src, Fyn, Hck, Lck, Lyn | 17.3 (Blk), 0.788 (c-Src), 1.31 (Fyn) | Pan-Src Selective |

| Bosutinib | Src/Abl | Varies by cancer type | Moderate |

Implications for Cancer Therapy

The biological activity of this compound suggests its utility in treating various malignancies characterized by aberrant Src signaling. By inhibiting this pathway, SKI may help to:

- Reduce Tumor Growth : By disrupting critical signaling pathways involved in cell proliferation.

- Modulate Immune Responses : Enhancing T cell activity against tumors by inhibiting negative regulatory pathways.

- Protect Against Organ Damage : As evidenced by studies showing improved kidney function in diabetic models.

Propiedades

IUPAC Name |

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWVGXGXHPOEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363056 | |

| Record name | Src Kinase Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179248-59-0 | |

| Record name | Src Kinase Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179248-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.